molecular formula C7HCl4NS B3336401 2,4,6,7-tetrachlorobenzo[d]thiazole CAS No. 25745-14-6

2,4,6,7-tetrachlorobenzo[d]thiazole

Cat. No.: B3336401
CAS No.: 25745-14-6
M. Wt: 273 g/mol
InChI Key: MRPXVCUBQINJCC-UHFFFAOYSA-N
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Description

2,4,6,7-Tetrachlorobenzo[d]thiazole is a chlorinated derivative of benzothiazole, a heterocyclic compound featuring a benzene ring fused to a thiazole moiety.

Properties

IUPAC Name

2,4,6,7-tetrachloro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4NS/c8-2-1-3(9)5-6(4(2)10)13-7(11)12-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPXVCUBQINJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607305
Record name 2,4,6,7-Tetrachloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25745-14-6
Record name 2,4,6,7-Tetrachloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,7-tetrachlorobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,6,7-tetrachlorobenzothioamide with a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as potassium ferricyanide, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4,6,7-tetrachlorobenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds derived from thiazole structures exhibit promising antibacterial properties. Specifically, derivatives of 2,4,6,7-tetrachlorobenzo[d]thiazole have been investigated for their effectiveness against drug-resistant bacterial strains. A study highlighted the development of DNA gyrase inhibitors based on this compound, showing improved inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. These inhibitors also demonstrated significant antibacterial activity against Gram-positive strains, making them potential candidates for new antibacterial therapies .

Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant effects. Certain synthesized analogues displayed high efficacy in seizure models, suggesting that modifications to the thiazole ring can enhance pharmacological activity. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole moiety are crucial for achieving desired therapeutic effects .

Cancer Treatment
The potential of thiazole derivatives in oncology is notable. Some compounds have shown activity against multi-drug resistant cancer cell lines and are being evaluated for their use in treating various cancers. Their mechanism often involves targeting specific cellular pathways critical for tumor growth and survival .

Environmental Science

Detection of Environmental Contaminants
this compound has applications in environmental monitoring. Its derivatives are being developed as luminescent metal-organic frameworks (MOFs) that serve as chemosensors for detecting harmful environmental contaminants such as toxic anions and aromatic compounds. These materials leverage the unique properties of thiazole to achieve high sensitivity and selectivity in detection processes .

Impact Studies
Research into the environmental fate of chlorinated compounds like this compound is crucial for understanding their ecological impacts. Studies have examined how these compounds interact with various environmental matrices and their potential toxicity to aquatic life. This information is vital for assessing risks associated with industrial discharge and pesticide use .

Material Science

Synthesis of Advanced Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials with specific functionalities. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Such materials find applications in coatings, adhesives, and other industrial products where durability is essential .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntibacterial agents; anticonvulsants; cancer drugsEffective against drug-resistant bacteria; promising anticonvulsant activity
Environmental ScienceChemosensors for contaminantsHigh sensitivity in detecting toxic substances
Material ScienceAdvanced polymer compositesEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2,4,6,7-tetrachlorobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as casein kinase 2 and glycogen synthase kinase-3beta, which are involved in the phosphorylation of tumor suppressor proteins. By inhibiting these kinases, the compound can prevent the deactivation of tumor suppressor proteins, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiazole Derivatives

Compound Substituents/Modifications HOMO-LUMO Gap (eV) Notable Electronic Features Reference
2,4,6,7-Tetrachlorobenzo[d]thiazole Cl at 2,4,6,7; fused benzene-thiazole Not reported High electronegativity due to Cl substituents
Thiazole derivative 6 Ethyl cyanoacetate-derived Higher Less electropositive S-atom
Thiazole derivative 11 Dimethylformamide-dimethyl acetal adduct Lower More electropositive S-atom
Benzo[d]thiazole derivative 34b 4-Fluoro substituent Not reported Enhanced inhibitory activity (KAT II)
  • Electronic Effects: Chlorine atoms in this compound likely reduce the HOMO-LUMO gap compared to non-halogenated analogs, similar to thiazole derivative 11, which exhibits a lower gap than derivative 6 due to electronic modulation . Fluorinated benzo[d]thiazoles (e.g., 34b) show enhanced bioactivity, suggesting halogenation improves target binding .

Biological Activity

2,4,6,7-Tetrachlorobenzo[d]thiazole is a compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and other pharmacological effects based on recent research findings.

Chemical Structure

The chemical structure of this compound includes a thiazole ring fused with a chlorinated benzene structure. The presence of chlorine atoms significantly influences its biological activity by enhancing lipophilicity and reactivity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. The tetrachlorobenzo[d]thiazole compound has been evaluated against various bacterial and fungal strains.

Case Studies

  • Antibacterial Activity :
    • A study demonstrated that this compound showed promising inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL .
    • In vitro tests revealed that this compound displayed effective antibacterial activity comparable to established antibiotics .
  • Antifungal Activity :
    • The compound was tested against various fungal species including Candida albicans. Results indicated moderate antifungal activity with MIC values suggesting potential therapeutic applications .

Antitumor Activity

The cytotoxic potential of this compound was assessed using the MTT assay against different cancer cell lines.

CompoundHepG-2 (IC50 µg/mL)MCF-7 (IC50 µg/mL)HCT-116 (IC50 µg/mL)
2,4,6,7-TCBT230 ± 4.6218 ± 5.3243 ± 4.9
Doxorubicin0.36 ± 0.040.49 ± 0.070.35 ± 0.03
  • The results indicate that while the compound shows some cytotoxic activity against cancer cells, it is less potent than Doxorubicin, a standard chemotherapy drug .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups like chlorine enhances the biological activity of thiazole derivatives. Specifically:

  • Chlorine Substitution : Chlorine atoms at specific positions on the benzene ring increase lipophilicity and improve binding affinity to biological targets .
  • Hydrophobic Interactions : The hydrophobic nature of the compound facilitates better interaction with microbial membranes .

Q & A

Q. What are the optimal synthetic routes for 2,4,6,7-tetrachlorobenzo[d]thiazole derivatives?

The synthesis typically involves multi-step heterocyclic condensation reactions. For example:

  • Step 1 : React 2,4-dichlorophenoxyacetic acid hydrazide with substituted benzaldehyde in absolute ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .
  • Step 2 : Purify intermediates via column chromatography (e.g., 40% ethyl acetate in chloroform) and recrystallize using ethanol/water mixtures to achieve yields of ~65% .
  • Critical factors : Solvent polarity, reaction time, and temperature control are essential to avoid side products like triazole byproducts.

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

  • HPLC : Used to confirm purity and identify reaction intermediates (e.g., distinguishing thiazole synthase products from reference compounds) .
  • X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., benzene rings in the title compound show dihedral angles of 64.11° between planes) .
  • Spectroscopy : NMR (for substituent identification), IR (to track functional groups like C–S bonds), and UV-Vis (to study π→π* transitions in thiazole rings) .

Advanced Research Questions

Q. How does crystal packing influence the physicochemical properties of this compound derivatives?

Crystal structures reveal intermolecular interactions critical for stability and reactivity:

  • Hydrogen bonding : Infinite chains along the c-axis via C–H···N bonds (e.g., C10–H10A···N3, 3.585 Å) stabilize the lattice .
  • π–π stacking : Triazole and benzene rings exhibit stacking interactions (centroid distances: 3.56–3.75 Å), affecting solubility and melting points .
  • Implications : Planar derivatives with tighter stacking may show reduced bioavailability due to poor aqueous solubility.

Q. Can computational methods predict the reactivity of this compound derivatives?

Yes. Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level provides insights into:

  • HOMO-LUMO gaps : Smaller gaps (e.g., 3.2 eV in thiazole-naphthalene hybrids) correlate with higher electrophilic reactivity .
  • Electron distribution : Non-overlapping HOMO (localized on thiazole) and LUMO (on naphthalene) orbitals suggest charge-transfer potential in photochemical applications .
  • Conformational flexibility : Derivatives with –CH2 linkers between thiazole and triazole rings exhibit distorted structures, reducing π-conjugation .

Q. How do structural modifications impact biological activity in thiazole derivatives?

Structure-Activity Relationship (SAR) studies highlight:

  • Antimicrobial activity : Electron-withdrawing groups (e.g., Cl, F) at positions 6 and 7 enhance binding to microbial enzymes like CYP51 in fungi .
  • Anticancer potential : Planar thiazole-triazole hybrids (e.g., TH3) adopt crescent shapes, enabling selective interaction with G-quadruplex DNA in oncogenes like c-MYC .
  • Anti-inflammatory effects : Substitution with aminooxazole groups improves COX-2 inhibition by forming hydrogen bonds with Arg120 and Tyr355 .

Q. What strategies are used to resolve contradictions in biological data for thiazole derivatives?

  • Dose-response refinement : Avoid aqueous serial dilution artifacts by using DMSO stocks and validating IC50 values across multiple assays .
  • Metabolic stability assays : Compare in vitro (microsomal) and in vivo (rodent) half-lives to identify derivatives prone to rapid glucuronidation .
  • Target selectivity profiling : Use kinase panels or proteome-wide screens to rule off-target effects (e.g., benzothiazoles inhibiting both HIV-1 protease and tyrosine kinases) .

Q. Notes

  • Prioritize peer-reviewed studies with mechanistic insights (e.g., DFT, crystallography) over purely descriptive reports.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6,7-tetrachlorobenzo[d]thiazole
Reactant of Route 2
2,4,6,7-tetrachlorobenzo[d]thiazole

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